Enantioselective Glycine Site Binding: S-Enantiomer Affords 85-Fold Higher NMDA Affinity than R
When elaborated to the tricyclic quinoxalinedione pharmacophore from methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, the S-configured final compound 2 exhibits a Ki of 0.96 nM for the glycine site of the NMDA receptor, while the R-enantiomer shows a Ki of 82 nM—an 85-fold difference [1]. This directly demonstrates that the stereochemistry at the tetrahydroquinoline 2-position is a critical determinant of target engagement, and that procurement of the (S)-methyl ester is essential for synthesizing the sub-nanomolar ligand.
| Evidence Dimension | NMDA glycine site binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.96 nM (S-enantiomer of derived tricyclic quinoxalinedione 2) |
| Comparator Or Baseline | Ki = 82 nM (R-enantiomer of derived tricyclic quinoxalinedione 2) |
| Quantified Difference | 85-fold affinity advantage for the S-enantiomer |
| Conditions | [³H]5,7-dichlorokynurenic acid radioligand binding assay |
Why This Matters
Procurement of the (S)-methyl ester ensures downstream access to the sub-nanomolar NMDA ligand; the R-enantiomer or racemate would yield an 85-fold weaker antagonist, undermining CNS target validation studies.
- [1] Katayama, S.; Ae, N.; Nagata, R. Enzymatic resolution of 2-substituted tetrahydroquinolines. Convenient approaches to tricyclic quinoxalinediones as potent NMDA-glycine antagonists. Tetrahedron: Asymmetry 1998, 9 (24), 4295–4299. View Source
